molecular formula C10H13NO2 B14808945 3-Cyclopropoxy-2-methoxy-4-methylpyridine

3-Cyclopropoxy-2-methoxy-4-methylpyridine

Cat. No.: B14808945
M. Wt: 179.22 g/mol
InChI Key: BBPRYZIAUMYHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-2-methoxy-4-methylpyridine is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-methoxy-4-methylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-2-methoxy-4-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity towards various chemical species. These interactions can influence biological processes and chemical reactions, making it a valuable compound in research and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-methoxy-4-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxy-4-methylpyridine

InChI

InChI=1S/C10H13NO2/c1-7-5-6-11-10(12-2)9(7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

BBPRYZIAUMYHMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OC)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.